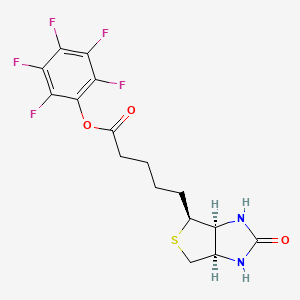

Biotin-PFP ester

描述

Overview of Biotinylation Reagents and their Significance

Biotinylation reagents are chemical compounds designed to attach biotin (B1667282) to target molecules, most commonly proteins creative-diagnostics.combiocompare.com. The significance of these reagents lies in the high affinity and specificity of the biotin-avidin/streptavidin interaction, which is one of the strongest known non-covalent interactions between a protein and a ligand thermofisher.comamerigoscientific.comcreative-diagnostics.com. This strong binding allows for efficient capture, detection, and purification of biotinylated molecules in complex mixtures amerigoscientific.comwikidoc.org. A variety of biotinylation reagents exist, offering different reactive groups to target specific functional moieties on biomolecules, including primary amines, sulfhydryls, carboxyls, and carbohydrates thermofisher.comamerigoscientific.com. The choice of reagent depends on the target molecule and the desired application thermofisher.com.

Comparison with N-Hydroxysuccinimide (NHS) Esters

N-Hydroxysuccinimide (NHS) esters are among the most widely used amine-reactive biotinylation reagents wikidoc.orggbiosciences.com. They react with primary amines to form stable amide bonds wikidoc.orgbroadpharm.com. However, NHS esters have limitations, particularly concerning their stability and reactivity in aqueous solutions wikidoc.orggbiosciences.com. Biotin-PFP ester offers several advantages when compared to NHS esters bpsbioscience.comfishersci.se.

This compound is known to be more reactive than NHS esters gbiosciences.combpsbioscience.comfishersci.sebiomol.comcephamls.com. This enhanced reactivity, attributed to the electron-withdrawing nature of the pentafluorophenyl group, allows this compound to react efficiently with both primary and secondary amines gbiosciences.combpsbioscience.comcephamls.com. This increased reactivity can lead to faster reaction kinetics and potentially higher labeling yields under certain conditions compared to NHS esters scbt.com. Research indicates that PFP esters, in general, can be efficiently prepared and demonstrate versatile reactivity rsc.orgrsc.org.

A significant advantage of this compound over NHS esters is its greater resistance to hydrolysis in aqueous solutions thermofisher.comresearchgate.netresearchgate.net. NHS esters are susceptible to hydrolysis, particularly at higher pH values, which competes with the desired amine reaction and can reduce labeling efficiency wikidoc.orgthermofisher.comgbiosciences.com. The half-life of NHS esters decreases significantly as the pH increases wikidoc.orgthermofisher.comgbiosciences.com. PFP esters, including this compound, exhibit lower hydrolysis rates under alkaline conditions, improving coupling efficiency in aqueous environments researchgate.netprecisepeg.com. This enhanced stability against hydrolysis provides more opportunity for the PFP ester to react with target amine groups researchgate.net.

Here is a comparison of the properties of this compound and NHS esters:

| Property | This compound | NHS Ester |

| Reactive Group | Pentafluorophenyl ester | N-Hydroxysuccinimide ester |

| Reactivity | More reactive, targets primary and secondary amines gbiosciences.combpsbioscience.comfishersci.sebiomol.comcephamls.com | Primarily targets primary amines wikidoc.orgthermofisher.com |

| Hydrolysis Resistance | Greater resistance to hydrolysis in water thermofisher.comresearchgate.netresearchgate.net | Susceptible to hydrolysis in water, especially at higher pH wikidoc.orgthermofisher.comgbiosciences.com |

| Solubility in Water | Water insoluble, requires organic solvent initially wikidoc.orgcephamls.com | NHS esters are water insoluble; Sulfo-NHS esters are water soluble wikidoc.orggbiosciences.com |

| Stability | Easier to handle and store than NHS esters fishersci.se | Less stable against hydrolysis in water wikidoc.orgthermofisher.comgbiosciences.com |

| Amine Reaction pH | pH 7-9 gbiosciences.comfishersci.secephamls.com | Neutral pH and above (typically pH 7-9) wikidoc.orgthermofisher.comgbiosciences.com |

| Bond Formed | Stable amide bond broadpharm.comfishersci.se | Stable amide bond wikidoc.orgthermofisher.com |

Enhanced Reactivity and Reaction Kinetics of this compound

Academic Context of this compound Applications

This compound is a valuable tool in academic research, contributing to advancements in various scientific disciplines chemimpex.com. Its unique properties make it suitable for a range of applications in life sciences and biochemical studies chemimpex.com.

In life sciences research, this compound plays a significant role in enabling the labeling and study of biological molecules. It is used for protein labeling, which is crucial for understanding protein function, interactions, and localization chemimpex.com. Biotinylated proteins can be easily detected or isolated using avidin (B1170675) or streptavidin conjugates in techniques such as Western blotting, ELISA, and immunoprecipitation amerigoscientific.comcreative-diagnostics.com. The ability of this compound to efficiently label biomolecules contributes to the development of sensitive and specific assays creative-diagnostics.com.

This compound contributes to innovation in biochemical applications through its use in developing novel tools and techniques. Its enhanced reactivity and stability make it a preferred choice for researchers seeking reliable and efficient labeling strategies chemimpex.com. Applications extend to areas such as affinity chromatography for isolating target proteins, the development of biotinylated assays for high-throughput screening, and potentially in the creation of biosensors chemimpex.com. The compound's properties also allow for potential applications in targeted drug delivery systems and research in cell biology by enabling the tracking and analysis of protein interactions and functions chemimpex.com.

| Application Area | Specific Biochemical Applications Involving Biotinylation |

| Protein Research | Affinity chromatography for protein isolation, Western blotting, ELISA, Immunoprecipitation, Flow cytometry amerigoscientific.comcreative-diagnostics.comwikidoc.orgchemimpex.com |

| Assay Development | High-throughput screening assays, Diagnostic assays creative-diagnostics.comchemimpex.com |

| Molecular Imaging | Creation of biotin-labeled probes for detection creative-diagnostics.comchemimpex.com |

| Cell Biology Research | Tracking and analysis of protein interactions and functions, Cell surface labeling wikidoc.orgchemimpex.com |

| Biosensor Development | Enhancing sensitivity and specificity of detection methods chemimpex.com |

| Drug Delivery Systems (Potential) | Development of targeted drug delivery systems chemimpex.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F5N2O3S/c17-9-10(18)12(20)15(13(21)11(9)19)26-8(24)4-2-1-3-7-14-6(5-27-7)22-16(25)23-14/h6-7,14H,1-5H2,(H2,22,23,25)/t6-,7-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTMDBQDSYQUEV-LEJLMFORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F5N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455998 | |

| Record name | Pentafluorophenyl 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120550-35-8 | |

| Record name | Pentafluorophenyl 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Biotin Pfp Ester

Synthesis of Biotin-PFP Ester and Related Activated Esters

The synthesis of this compound involves the esterification of biotin (B1667282) with pentafluorophenol (B44920). This reaction typically requires the activation of the carboxyl group of biotin to facilitate the formation of the ester bond with the hydroxyl group of pentafluorophenol. Activated esters, such as pentafluorophenyl esters, are widely used in synthesis due to their ability to react efficiently with nucleophiles like amines. rsc.orghighfine.comrsc.org

Esterification of Biotin with Pentafluorophenol

The esterification of biotin with pentafluorophenol can be achieved through various coupling methods commonly employed in organic synthesis for the formation of activated esters. These methods generally involve activating the carboxylic acid group of biotin, making it susceptible to nucleophilic attack by pentafluorophenol. rsc.orghighfine.com

A novel electrochemical coupling method has been developed for the synthesis of pentafluorophenyl esters from carboxylic acids and pentafluorophenol, which does not require exogenous dehydrating agents. This method leverages the modulated oxidation state of pentafluorophenol to promote a cascade of nucleophilic aromatic and acyl substitutions. rsc.org The PFP ester of biotin has been successfully synthesized using this electrochemical approach, yielding the product in 65%. rsc.orgrsc.org

Traditional methods often involve the use of coupling reagents to facilitate the reaction between the carboxylic acid and the alcohol. While specific detailed protocols for the esterification of biotin with pentafluorophenol were not extensively detailed in the search results beyond the electrochemical method, the general principles of activated ester synthesis apply. These typically involve forming an activated intermediate of the carboxylic acid, which then reacts with the hydroxyl group of pentafluorophenol.

Reaction Conditions and Optimization for Yield

Optimizing the reaction conditions is crucial for achieving high yields in the synthesis of this compound. Factors such as the choice of coupling reagent (in traditional methods), solvent, temperature, reaction time, and the molar ratios of reactants can significantly influence the outcome. tubitak.gov.tr

In the context of the novel electrochemical synthesis, optimized conditions involved a mixture of the carboxylic acid (biotin), pentafluorophenol, an organic base such as N¹,N¹,N²,N²-tetramethylguanidine (TMG), and an electrolyte in an appropriate solvent like acetonitrile. rsc.org Electrolysis at a constant cell potential facilitated the reaction. rsc.org Optimization studies for related pentafluorophenyl esters using this method showed that a fivefold excess of pentafluorophenol with 1.5 equivalents of TMG gave optimal yields, although a threefold excess with less TMG also provided comparable results. rsc.org

For the electrochemical synthesis of the PFP ester of biotin, a yield of 65% was reported. rsc.orgrsc.org While specific detailed optimization data solely for this compound synthesis using this method were not provided, the general optimization principles and reported yield offer insights into the effectiveness of this approach. rsc.orgrsc.org

Synthesis of Photolabile Biotin-PFP Esters

Photolabile biotinylation reagents are designed to allow for the release of the biotinylated molecule upon irradiation with light. This is particularly useful for applications where reversible biotinylation is desired, such as in the isolation and subsequent recovery of biomolecules. nih.gov

The synthesis of photolabile biotin-PFP esters involves incorporating a photocleavable linker between the biotin moiety and the pentafluorophenyl ester group. This linker contains a chemical bond that breaks upon exposure to specific wavelengths of light. rsc.orgresearchgate.netacs.org

One example involves the synthesis of a blue photocleavable (PC)-Biotin PFP-ester. This compound was used to modify antisense oligonucleotides (ASOs) containing terminal amine functionalizations. rsc.orgresearchgate.net The synthesis of such photolabile constructs requires careful design and synthetic routes to ensure the photocleavable group is stable during the esterification and subsequent conjugation steps, but efficiently cleaves upon irradiation. acs.org While the detailed synthetic scheme for the blue PC-Biotin PFP-ester was not fully elaborated, its successful application in generating light-controllable ASOs demonstrates the feasibility of synthesizing photolabile Biotin-PFP esters for specific research needs. rsc.orgresearchgate.net

Derivatization for Specific Research Needs

This compound serves as a versatile building block for creating more complex biotinylated molecules and integrating biotin functionality into various architectures, catering to specific research requirements. Its reactivity with primary amines allows for straightforward conjugation to amine-containing molecules or materials. broadpharm.comthermofisher.com

Integration into Polymeric Architectures

This compound can be integrated into polymeric structures, either as an end-group or incorporated along the polymer backbone, to create functionalized polymers with biotinylation capabilities. These biotinylated polymers find applications in areas such as bioconjugation, targeted drug delivery, and surface modification. rsc.orgnih.govacs.orgacs.orgresearchgate.netresearchgate.net

The high reactivity of the pentafluorophenyl ester towards amines makes it suitable for reacting with amine-functionalized polymers or monomers to form stable amide linkages, thereby attaching the biotin moiety to the polymer. broadpharm.comthermofisher.com

Research has demonstrated the synthesis of biotin-functionalized polymers by reacting amine-terminated polymers with activated biotin esters, including PFP esters. acs.orgresearchgate.net This approach allows for the creation of polymers with controlled biotinylation density and location (e.g., end-functionalized or side-chain functionalized). acs.orgresearchgate.netresearchgate.net

For instance, biotin installation as end-groups of poly(N-hydroxyethyl acrylamide) (PHEA) homopolymers was achieved by the reaction of a pentafluorophenol (PFP) end-group at the α-terminus with biotin-NH₂. acs.org The success of the conjugation was confirmed by the loss of the PFP fluorine peaks in ¹⁹F NMR spectra. acs.org

Similarly, biotin-functionalized amphiphilic polyesters have been synthesized through step-growth polymerization, where a biotin-containing monomer with a pentafluorophenyl ester was utilized. acs.org The disappearance of the PFP ester carbonyl peak in FTIR spectra indicated the successful formation of the backbone ester linkages and incorporation of the biotin moiety into the polymer chain. acs.org

Poly(vinyl alcohol) (PVA) is a water-soluble, biocompatible polymer with various potential applications, including bioconjugation. rsc.orgsarchemlabs.comdergipark.org.trlabsolu.carsc.org Functionalizing PVA with biotin allows for the creation of materials that can specifically interact with avidin (B1170675) or streptavidin, enabling site-specific bioconjugation or the development of affinity-based materials. rsc.orgrsc.org

The synthesis of functionalized PVA using this compound or a PFP-ester functionalized PVA precursor has been explored. One strategy involves preparing pentafluorophenyl (PFP) ester functionalized poly(vinyl acetate) (PVAc), which is a precursor to PVA. rsc.orgresearchgate.net This functionalized PVAc can be synthesized, for example, by photo-RAFT polymerization using a bismuth oxide catalyst. rsc.org The PFP ester functionality on the PVAc can then be displaced by a biotin functionalized amine, such as pentylamine-biotin, to produce biotin-functionalized PVAc. rsc.orgresearchgate.net This reaction typically occurs in a solvent like DMF at elevated temperatures. rsc.orgresearchgate.net

Following the conjugation of biotin to the PVAc precursor, the acetate (B1210297) groups are typically removed through hydrolysis to yield the final biotin-functionalized PVA. rsc.orgresearchgate.net The successful displacement of the PFP ester and the subsequent deacetylation can be monitored using techniques such as ¹⁹F NMR and ¹H NMR spectroscopy, and MALDI-TOF mass spectrometry. rsc.orgresearchgate.net For example, ¹⁹F NMR can show the complete hydrolysis of the PFP ester by the disappearance of the characteristic fluorine signals. rsc.org

This approach enables the synthesis of well-defined mono-functional PVA with biotin at the chain terminus, facilitating site-selective bioconjugation. rsc.orgrsc.org

Table 1: Examples of this compound Reactions and Applications

| Reactant | Product/Application | Notes | Source |

| Biotin + Pentafluorophenol | This compound | Electrochemical synthesis reported | rsc.org |

| Amine-functionalized molecules/surfaces | Biotinylated molecules/surfaces | Formation of stable amide bonds | broadpharm.comthermofisher.com |

| Amine-terminated polymers | Biotin-functionalized polymers (end-functionalized) | Conjugation via reaction with PFP end-group | acs.org |

| Monomers with PFP ester and biotin | Biotin-functionalized polyesters (side-chain/backbone) | Step-growth polymerization | acs.org |

| PFP-functionalized PVAc + Biotin-amine | Biotin-functionalized PVAc, then Biotin-PVA | Displacement of PFP ester, followed by deacetylation | rsc.orgresearchgate.net |

| Antisense Oligonucleotides (ASOs) with amines | Photolabile Biotin-ASOs | Using photolabile this compound for light-controlled applications | rsc.orgresearchgate.net |

End-functionalized Highly Fluorescent Water-Soluble Polymers

This compound or related PFP-activated biotinylation reagents are utilized in the synthesis of end-functionalized highly fluorescent water-soluble polymers. These polymers are designed for applications in biosensing and imaging systems, leveraging the high affinity of biotin for avidin or streptavidin. researchgate.netablesci.comrsc.orgresearchgate.net

One approach involves using reversible addition-fragmentation chain transfer (RAFT) polymerization with a biotinylated chain transfer agent. This method allows for the synthesis of polymers with a high degree of biotin end-functionalization. ablesci.comresearchgate.net For example, statistical polymers of N-acryloylmorpholine (NAM) and N-acryloxysuccinimide (NAS) have been prepared by RAFT polymerization using a biotinylated chain transfer agent, achieving 95% end-functionalization. ablesci.comresearchgate.net These polymers can then be labeled with fluorescent dyes, such as lucifer yellow (LY), yielding polymers with multiple fluorophores per chain. ablesci.comrsc.orgresearchgate.net

Research findings indicate that these biotin-end-functionalized fluorescent polymers exhibit reduced fluorescence self-quenching and significantly higher brightness compared to free dyes. ablesci.comrsc.orgresearchgate.net They also show low pH sensitivity and good resistance to photobleaching. ablesci.comrsc.orgresearchgate.net The conformation of the polymer chain can influence the binding efficiency of the terminal biotin to streptavidin, with a more extended conformation being beneficial. ablesci.comresearchgate.net

Data on the photophysical characteristics of such labeled polymer probes can be crucial for evaluating their performance in biosensing and imaging applications. While specific data tables for this compound used in this exact context were not directly available in the search results, the principle involves conjugating fluorescent dyes to polymers that have been end-functionalized with biotin using methods that could involve PFP chemistry.

Hetero-telechelic Bio-functionalized Polymers

This compound chemistry plays a role in the synthesis of hetero-telechelic bio-functionalized polymers, which are polymers with different functional groups at each end of the polymer chain. These polymers are valuable for creating well-defined bioconjugates and complex molecular architectures. rsc.orgacs.orgnih.govacs.org

A strategy involves using RAFT polymerization with a chain transfer agent that introduces a PFP activated ester at one end (the alpha end) and a dithioester at the other end (the omega end) of the polymer chain. acs.orgnih.govacs.orgnbn-resolving.de The PFP ester at the alpha end is highly reactive towards amines and can be selectively functionalized with a desired biomolecule. acs.orgnih.govnbn-resolving.de Subsequently, the dithioester at the omega end can be transformed or functionalized with a different biomolecule, often through aminolysis in the presence of a functional methane (B114726) thiosulfonate (MTS) reagent. acs.orgnih.govnbn-resolving.de

For example, a study synthesized poly[diethylene glycol monomethylether methacrylate] (PDEGMA) with a PFP activated ester and a dithioester end group using RAFT polymerization. acs.orgnih.govacs.org The hormone thyroxin (T4) was quantitatively attached to the PFP ester alpha end via its amino group. acs.orgnih.govacs.org The omega-terminal dithioester was then aminolyzed in the presence of N-biotinylaminoethyl methanethiosulfonate, resulting in a polymer with a thyroxin end group at the alpha position and a biotin end group at the omega position, demonstrating high heterotelechelic functionality. acs.orgnih.govacs.org

Characterization of these polymers is typically performed using techniques such as ¹H, ¹³C, and ¹⁹F NMR spectroscopy, UV-vis spectroscopy, IR spectroscopy, and gel permeation chromatography (GPC). acs.orgnih.govacs.org The successful conjugation of the bio-functionalized polymer to target proteins, such as prealbumin (which binds thyroxin) and streptavidin (which binds biotin), can be demonstrated through the formation of protein-polymer networks or multilayer systems monitored by techniques like dynamic light scattering (DLS) or surface plasmon resonance (SPR). acs.orgnih.govuni-mainz.de

Data from such studies could include polymer molecular weights and polydispersity indices (PDI) determined by GPC, as well as spectroscopic data confirming the presence of the functional end groups.

Conjugation to PROTAC Linkers

This compound is recognized as a component or an alkyl/ether-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). cymitquimica.commedchemexpress.comchemsrc.comarctomsci.comyeasen.comglpbio.com PROTACs are bifunctional molecules designed to induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase. medchemexpress.comchemsrc.comglpbio.com A PROTAC molecule typically consists of two ligands, one for the target protein and one for an E3 ubiquitin ligase, connected by a chemical linker. medchemexpress.comchemsrc.comglpbio.com

In this context, this compound can serve as a building block or a reactive intermediate for incorporating a biotin handle into a PROTAC linker or the PROTAC molecule itself. While biotin is not a typical component of a therapeutic PROTAC designed for protein degradation, biotinylation is widely used in research for tagging molecules for detection, immobilization, or purification. Therefore, a biotinylated PROTAC or PROTAC linker could be synthesized for research purposes, such as studying PROTAC binding, cellular uptake, or degradation mechanisms using avidin/streptavidin-based assays.

The PFP ester functionality allows for the conjugation of the biotin-containing linker to another part of the PROTAC structure, likely through reaction with an amine group on the E3 ligase ligand, the target protein ligand, or the linker itself during the synthetic process. broadpharm.com

Specific research findings detailing the conjugation of this compound directly to PROTAC linkers were not extensively available in the provided search results beyond its identification as a PROTAC linker component. However, the general principle of using activated esters like this compound for conjugation to amine-containing molecules is well-established in chemical synthesis. bpsbioscience.comcephamls.combroadpharm.com

Data in this area would typically involve the synthetic schemes for incorporating this compound into a linker or PROTAC structure and characterization data (e.g., NMR, Mass Spectrometry) confirming the successful synthesis of the conjugated product.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₅F₅N₂O₃S | cymitquimica.comcephamls.com |

| Molecular Weight | 410.36 g/mol | cymitquimica.comcephamls.com |

| Appearance | White to off-white solid | cephamls.comchemimpex.com |

| Solubility | Insoluble in water; soluble in DMSO, DMF | cephamls.comwindows.net |

| Reactive Group | Pentafluorophenyl ester | cephamls.com |

| Spacer Arm | 9.6 Å | cephamls.comthermofisher.com |

Table 2: Examples of this compound Applications in Polymer Synthesis

| Application Area | Polymer Type / Description | Key Finding / Outcome | Source |

| End-functionalized Fluorescent Polymers | Statistical polymers of NAM and NAS prepared by RAFT with a biotinylated CTA. | Polymers with 95% biotin end-functionalization, labeled with 7-62 LY dyes per chain, showing reduced self-quenching and higher brightness. | ablesci.comrsc.orgresearchgate.net |

| Hetero-telechelic Bio-functionalized Polymers | PDEGMA synthesized by RAFT with PFP ester and dithioester ends. | Successful synthesis of polymers with thyroxin at the alpha end (via PFP ester) and biotin at the omega end (via dithioester transformation), demonstrating high heterofunctionality. | acs.orgnih.govacs.org |

Table 3: this compound as a PROTAC Linker Component

| Role in PROTACs | Description | Source |

| Alkyl/ether-based linker | Used in the synthesis of PROTAC molecules. | cymitquimica.commedchemexpress.comchemsrc.comglpbio.com |

| Reactivity | PFP ester allows conjugation to amine-containing components of PROTACs. | broadpharm.com |

Bioconjugation Strategies and Reaction Mechanisms Utilizing Biotin Pfp Ester

Mechanism of Amide Bond Formation with Amines

The primary mechanism by which Biotin-PFP ester facilitates bioconjugation is through the formation of a stable amide bond with primary and secondary amines. thermofisher.combpsbioscience.comfishersci.segbiosciences.comwindows.net This reaction involves the nucleophilic attack of the amine group on the activated carbonyl carbon of the PFP ester. The pentafluorophenol (B44920) group acts as a leaving group, resulting in the formation of a stable amide linkage between the biotin (B1667282) moiety and the target molecule. thermofisher.com This reaction is a cornerstone of amine-reactive biotinylation strategies. thermofisher.com

Reactivity with Primary Amines

This compound readily reacts with primary amines (-NH2) to form stable, irreversible amide bonds. broadpharm.comalfa-chemistry.com Primary amines are commonly found at the N-terminus of proteins and in the epsilon-amino group of lysine (B10760008) residues. thermofisher.comgbiosciences.com The reaction proceeds efficiently under appropriate conditions, allowing for the effective labeling of proteins, peptides, and other molecules containing primary amine groups. bpsbioscience.combroadpharm.com This reactivity is exploited in various applications, including protein biotinylation for detection and purification. chemimpex.comgbiosciences.com

Reactivity with Secondary Amines

In addition to primary amines, this compound is also reported to react with secondary amines. thermofisher.combpsbioscience.comfishersci.segbiosciences.comwindows.net While primary amines are generally more reactive due to less steric hindrance and greater nucleophilicity, the activated PFP ester is sufficiently reactive to engage with secondary amine groups, forming stable amide bonds. fishersci.segbiosciences.com This broader reactivity profile compared to some other activated esters contributes to its versatility in labeling different types of biomolecules, including modified DNA or RNA which may contain secondary amines. fishersci.se

Targeting Lysine ε-amines and N-terminal α-amines

A major application of this compound in protein bioconjugation is the targeting of lysine ε-amines and N-terminal α-amines. thermofisher.comgbiosciences.comglenresearch.com Lysine residues, with their accessible ε-amino groups, are abundant targets for amine-reactive reagents like this compound. thermofisher.comgbiosciences.com The N-terminal α-amine is also a potential site for modification. thermofisher.comthermofisher.com Biotinylation at these sites allows for the introduction of biotin tags onto proteins, which can then be utilized for various downstream applications such as Western blotting, ELISA, and affinity purification using avidin (B1170675) or streptavidin. gbiosciences.comthermofisher.comnih.gov While this compound reacts with both, strategies involving pH control can sometimes be employed to favor labeling at the more acidic N-terminal α-amine over lysine ε-amines, although this is more commonly described for NHS esters. thermofisher.commdpi.com However, achieving site-specific modification often requires more sophisticated approaches or reagents designed to target specific residues or locations within a protein. nih.govpapyrusbio.compapyrusbio.com

Optimization of Bioconjugation Reaction Conditions

Optimizing reaction conditions is crucial for achieving efficient and specific bioconjugation using this compound. Factors such as solvent, pH, temperature, reaction time, and the molar ratio of the biotinylation reagent to the target molecule significantly influence the outcome of the labeling reaction. thermofisher.comwindows.netgbiosciences.comprecisepeg.comthermofisher.com Careful consideration of these parameters is necessary to maximize biotin incorporation while minimizing undesirable side reactions and hydrolysis of the reactive ester. thermofisher.com

Solvent Selection for Reaction Efficiency

This compound is typically water-insoluble and must be dissolved in a minimal amount of an organic solvent before being added to the aqueous buffer containing the biomolecule to be labeled. thermofisher.comwindows.netthermofisher.comcephamlsi.com Commonly used organic solvents for this purpose include dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). thermofisher.combpsbioscience.comfishersci.segbiosciences.comwindows.netgbiosciences.comprecisepeg.comthermofisher.comcephamlsi.com These solvents are generally compatible with most proteins at concentrations up to 20%. gbiosciences.comthermofisher.com The organic solvent helps to solubilize the this compound and facilitate its dispersion in the aqueous reaction mixture, often forming an emulsion that allows the reaction to proceed efficiently. thermofisher.comwindows.net The choice and concentration of the organic solvent can impact the solubility and stability of both the reagent and the biomolecule, thus affecting reaction efficiency. precisepeg.com

Temperature and Incubation Time Parameters

The efficiency of bioconjugation using this compound is influenced by reaction temperature and incubation time. Commonly used reaction conditions for conjugating activated esters, including PFP esters, to primary amines involve incubation temperatures ranging from 4°C to 37°C and incubation times from a few minutes to overnight. thermofisher.comthermofisher.com

Specific protocols often recommend incubation at room temperature (20-25°C) for 1-4 hours or at 4°C overnight, particularly for sensitive biomolecules. precisepeg.com For instance, a general procedure for biotinylating IgG suggests incubation on ice for two hours or at room temperature for 30 minutes. windows.netthermofisher.com The degree of biotin incorporation can be influenced by factors including protein concentration, this compound concentration, pH, and reaction time. thermofisher.com

An example of reaction conditions for biotinylating IgG is shown in the table below:

| Biomolecule | This compound Amount | Solvent | Buffer | Incubation Temperature | Incubation Time |

| 2 mg IgG | 1 mg | DMF or DMSO (75 µL) | 1 mL PBS, pH 7.2 | On ice | 2 hours |

| 2 mg IgG | 1 mg | DMF or DMSO (75 µL) | 1 mL PBS, pH 7.2 | Room temperature | 30 minutes |

Data compiled from search results windows.netthermofisher.com. Note that these are example conditions and optimization may be required.

Purification and Characterization of Biotinylated Biomolecules

Following the bioconjugation reaction, it is crucial to purify the biotinylated biomolecules to remove unreacted this compound and other reaction byproducts. researchgate.netnih.gov Characterization is then performed to confirm successful biotinylation and estimate the level of biotin incorporation. precisepeg.combroadpharm.com

Removal of Unreacted Reagent

Unreacted this compound and hydrolyzed reagent can interfere with downstream applications and must be effectively removed. broadpharm.comthermofisher.com Size exclusion chromatography, typically using desalting columns, is a common method for separating the higher molecular weight biotinylated biomolecule from the smaller unreacted reagent and hydrolysis products. windows.netthermofisher.comprecisepeg.comgbiosciences.comresearchgate.netnih.govwindows.netjenabioscience.com Dialysis is another effective technique for removing smaller molecules from the biotinylated product. windows.netthermofisher.comresearchgate.netnih.govwindows.netjenabioscience.com For smaller reaction volumes or amounts of protein, dialysis units can be used for both the biotinylation reaction and subsequent buffer exchange. windows.netthermofisher.com

Quenching the reaction with a primary amine-containing buffer, such as Tris or glycine (B1666218), can be performed before purification to deactivate any remaining reactive ester. precisepeg.cominterchim.frresearchgate.netnih.gov

Estimation of Biotin Incorporation

Estimating the level of biotin incorporation into the biomolecule is important for assessing the efficiency of the labeling procedure and determining the appropriate amount of biotinylated molecule to use in subsequent experiments. gbiosciences.combroadpharm.comfishersci.casigmaaldrich.com

A widely used method for quantifying biotin incorporation is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. windows.netthermofisher.comgbiosciences.comsigmaaldrich.cominterchim.frgbiosciences.combroadpharm.comwindows.netsigmaaldrich.comthermofisher.comgbiosciences.comfishersci.fivwr.comthermofisher.com This colorimetric assay is based on the principle that the HABA dye binds to avidin, forming a complex that absorbs light at 500 nm. windows.netthermofisher.comgbiosciences.comsigmaaldrich.combroadpharm.comsigmaaldrich.comthermofisher.comgbiosciences.comfishersci.fi When a biotin-containing sample is added, the biotin, having a higher affinity for avidin than HABA, displaces the HABA from the complex, resulting in a decrease in absorbance at 500 nm. windows.netthermofisher.comgbiosciences.comsigmaaldrich.combroadpharm.comsigmaaldrich.comthermofisher.comgbiosciences.comfishersci.fi The change in absorbance is directly proportional to the amount of biotin in the sample. windows.netthermofisher.comgbiosciences.combroadpharm.comthermofisher.comfishersci.fi

The HABA assay can be performed in a cuvette or microplate format. broadpharm.comsigmaaldrich.comthermofisher.com To obtain accurate results, it is essential to remove all traces of unreacted biotinylation reagent from the biotinylated sample before performing the assay. gbiosciences.combroadpharm.comsigmaaldrich.com

Fluorescence-based methods for biotin quantitation are also available, offering higher sensitivity and requiring smaller sample volumes compared to the traditional colorimetric HABA assay. fishersci.cathermofisher.com These assays often utilize a fluorescent avidin-HABA complex where the fluorescence increases upon displacement of HABA by biotin. fishersci.cathermofisher.com

Another method for assessing biotinylation is gel-shift analysis by SDS-PAGE, particularly for proteins. nih.gov By saturating the biotinylated protein with streptavidin, a shift in the protein band's mobility on the gel can be observed, indicating successful biotinylation. nih.gov Densitometry can be used to quantify the degree of biotinylation by measuring the change in intensity of the protein band with and without streptavidin. nih.gov

| Method | Principle | Detection Format | Sensitivity | Sample Volume |

| HABA Assay (Colorimetric) | Displacement of HABA from avidin-HABA complex by biotin, measured by absorbance decrease at 500 nm. | Cuvette, Microplate | Standard | Higher |

| Fluorescence Biotin Quantitation | Displacement of HABA from fluorescent avidin-HABA complex by biotin, measured by fluorescence increase. | Microplate | Higher | Lower |

| Gel-Shift (SDS-PAGE) | Change in protein mobility upon binding to streptavidin. | Gel Electrophoresis | Qualitative/Semi-quantitative | Standard |

Data compiled from search results gbiosciences.comsigmaaldrich.combroadpharm.comfishersci.casigmaaldrich.comthermofisher.comgbiosciences.comfishersci.fithermofisher.comnih.gov.

Advanced Applications of Biotin Pfp Ester in Biomedical Research

Proteomics and Protein Labeling

In proteomics, Biotin-PFP ester is extensively used for labeling proteins, enabling their detection, purification, and analysis. chemimpex.comgbiosciences.com The reagent's reactivity with primary and secondary amines allows for the formation of stable amide bonds with lysine (B10760008) residues and the N-terminus of proteins. cephamls.comgbiosciences.combroadpharm.comgbiosciences.com

Detection and Purification of Biotinylated Proteins

The strong, non-covalent interaction between biotin (B1667282) and avidin (B1170675) or streptavidin (with a dissociation constant typically around 10⁻¹⁵ M) is a cornerstone for the detection and purification of biotinylated proteins. korambiotech.comthermofisher.comresearchgate.netresearchgate.net Following biotinylation with this compound, proteins can be captured using avidin or streptavidin immobilized on a solid support, such as beads or chromatography columns. chemimpex.comkorambiotech.com This affinity-based method allows for the efficient isolation of biotinylated proteins from complex biological mixtures, facilitating downstream analysis. Detection of biotinylated proteins can be achieved using avidin or streptavidin conjugates labeled with enzymes, fluorophores, or other detection tags in techniques like Western blotting, ELISA, and immunohistochemistry. scbt.comkorambiotech.comthermofisher.com

Site-specific Bioconjugation to Model Proteins

While amine-reactive biotinylation reagents like this compound typically target multiple lysine residues randomly, research is exploring strategies for site-specific bioconjugation. Studies have shown that the reactivity of fluorophenyl esters, including PFP esters, can be influenced by the local environment of lysine residues. researchgate.net This property has been leveraged to achieve selective labeling of specific lysine residues in model proteins, such as a conserved lysine (K188) in the kappa light chain of human IgG1 antibodies. researchgate.netnih.gov By carefully controlling reaction conditions, such as temperature, the selectivity of PFP-biotin for a particular lysine can be significantly increased. researchgate.net This site-specific approach is crucial for developing homogeneous bioconjugates with predictable properties, important for applications like antibody-drug conjugates and radioimmunoconjugates. researchgate.netnih.gov

Biotinylation of Antibodies and Immunoglobulins

Biotinylation of antibodies and immunoglobulins using reagents like this compound is a common practice in immunoassay development and other antibody-based applications. scbt.comcenmed.comrsc.orgnih.gov The conjugation of biotin to antibodies allows for their easy detection and immobilization through interaction with avidin or streptavidin. korambiotech.comnih.gov This is particularly useful in techniques requiring signal amplification, as multiple avidin or streptavidin molecules, each conjugated to a reporter molecule, can bind to a single biotinylated antibody. korambiotech.comnih.gov While random biotinylation through primary amines is typical, strategies for site-specific biotinylation of antibodies are also being developed to improve the homogeneity and function of antibody conjugates, including in the context of biosensors. mdpi.comnih.gov

Diagnostics and Biosensing Development

This compound is a valuable component in the development of diagnostic assays and biosensors due to its ability to create biotin-labeled probes and enhance detection sensitivity and specificity. chemimpex.combpsbioscience.combroadpharm.comresearchgate.netmdpi.comcloudfront.net

Creation of Biotin-labeled Probes for Biomolecule Detection

This compound is used to create biotin-labeled probes for the detection of various biomolecules in diagnostic applications. chemimpex.combroadpharm.com By conjugating biotin to molecules such as peptides, nucleic acids, or antibodies, researchers can generate probes that can bind specifically to their targets in a sample. scbt.comkorambiotech.com The subsequent detection of the biotin label using avidin or streptavidin conjugates allows for the identification and quantification of the target biomolecule. This approach is fundamental to many diagnostic formats, including ELISA and other affinity-based assays. scbt.comkorambiotech.com

Enhancement of Biosensor Sensitivity and Specificity

The high-affinity biotin-streptavidin interaction is widely exploited to enhance the sensitivity and specificity of biosensors. chemimpex.comresearchgate.netmdpi.comnih.govntu.edu.sg this compound can be used to biotinylate biorecognition elements, such as antibodies or peptides, which are then immobilized onto a biosensor surface coated with streptavidin. researchgate.netmdpi.comnih.gov This indirect immobilization method, mediated by the strong biotin-streptavidin bond, can lead to a more controlled orientation of the bioreceptor, improving its ability to capture the target analyte. mdpi.comnih.gov The signal amplification provided by the biotin-streptavidin system, where multiple labeled streptavidin molecules can bind to a single biotinylated molecule, further contributes to increased sensitivity, enabling the detection of analytes at lower concentrations. researchgate.netnih.govntu.edu.sg For instance, studies have shown that using a biotin-streptavidin system for antibody immobilization on a biosensor surface can lead to significantly improved detection limits compared to direct immobilization methods. mdpi.comnih.gov

Surface Functionalization for Biosensor Development

This compound plays a role in the development of biosensors by enabling the functionalization of surfaces with biotin, which can enhance the sensitivity and specificity of detection methods chemimpex.com. Surfaces activated with pentafluorophenyl ester can be functionalized through click chemistry, allowing the attachment of various receptor molecules terminated with amino groups optica.orgacs.org. This covalent functionalization approach is considered more stable and controllable compared to methods based on physical adsorption optica.org.

In one example, the surface of microdisk lasers was activated by the deposition of pentafluorophenyl ester optica.orgresearchgate.net. This activated surface was then biotinylated to allow for the specific binding of streptavidin researchgate.net. The biotin, terminated with an amine group, reacts with the PFP ester on the surface, forming a covalent amide bond researchgate.net. This biotinylation allows for monitoring the binding of streptavidin to the functionalized sensors, demonstrating the potential for label-free biosensing optica.org. This approach facilitates the realization of miniature devices based on optical microcavities for various biosensing applications researchgate.net.

Drug Delivery Systems

This compound is utilized in the development of targeted drug delivery systems chemimpex.com. Its properties enable the creation of biotinylated drugs or drug carriers that can selectively bind to cells expressing biotin receptors, potentially improving therapeutic efficacy chemimpex.com.

Development of Targeted Drug Delivery through Biotinylation

The incorporation of ligands like biotin onto drug delivery vehicles is a strategy for achieving receptor-mediated active targeting, which can lead to target-specific drug delivery and overcome limitations of passive delivery acs.org. Biotinylation using reagents like this compound allows for the functionalization of macromolecules or nanocarriers with biotin acs.orgacs.org.

Research has demonstrated the synthesis of biotin-functionalized amphiphilic polyesters using the activated pentafluorophenyl ester of adipic acid and a biotin-functionalized diol acs.org. These biotinylated polyesters were explored as drug delivery vehicles for targeted delivery of model cancer drugs to cancerous cells acs.org. The effective display of biotin moieties on the surface of these nanocarriers is crucial for successful biotin-receptor-mediated endocytosis acs.org.

Selective Binding to Cells Expressing Biotin Receptors

A key aspect of biotinylated drug delivery systems is their ability to selectively bind to cells that overexpress biotin receptors on their surface chemimpex.comacs.org. This overexpression is a characteristic of certain cell types, including various cancer cells acs.org.

Studies investigating the cellular internalization of biotinylated nanocarriers have shown significantly higher uptake in cancerous cell lines overexpressing biotin receptors compared to noncancerous cell lines acs.org. For instance, one study observed substantial cellular internalization of a doxorubicin-loaded biotinylated polyester (B1180765) nanocarrier in HeLa cells (a cervical cancer cell line) within a short period, while uptake in noncancerous cell lines was negligible acs.org. This selective transport was attributed to the overexpression of biotin receptors on the surface of HeLa cells, facilitating biotin-receptor-mediated endocytosis acs.org. Confocal microscopy imaging further supported this, showing prominent internalization in cancerous cells and minimal internalization in noncancerous cells acs.org.

These findings highlight the potential of using biotinylation with compounds like this compound to create drug delivery systems that can selectively target cells based on biotin receptor expression.

Cell Biology Research

This compound is a valuable reagent in cell biology research, particularly for tagging proteins and analyzing cellular processes and protein interactions chemimpex.com.

Tagging Proteins for Tracking and Analysis of Cellular Processes

Researchers utilize this compound to tag proteins with biotin, enabling their tracking and analysis within cellular processes chemimpex.com. Biotinylation allows for the detection and isolation of labeled proteins in various molecular biology techniques such as Western blotting, ELISA, and immunoprecipitation scbt.com. The conjugation of biotin to proteins can enhance their detection and purification in various assays chemimpex.com.

Biotinylation can occur both in vitro and in vivo researchgate.net. The small size of the biotin moiety generally minimizes interference with the biological activity of the tagged proteins nih.gov. This modular approach allows for protein labeling without the need for genetic modifications nih.gov. Biotinylated molecules are used in cell biology to study cell surface interactions, receptor binding, and signal transduction pathways, providing insights into cellular mechanisms and functions scbt.com.

Analysis of Protein Interactions and Functions

Biotinylation mediated by reagents like this compound is a useful strategy for studying protein interactions and functions chemimpex.com. Biotinylated proteins can be used as "bait" for selective immobilization on a solid support to measure protein-protein interactions nih.gov. The high affinity of the biotin-streptavidin interaction (with a dissociation constant typically around 10⁻¹⁴ M) is widely exploited for capturing and detecting biotinylated proteins nih.gov. This strong interaction allows for the purification of labeled proteins even under harsh lysis and wash conditions that would typically disrupt protein-protein interactions nih.gov.

Techniques such as proximity-dependent biotinylation, which can involve enzymes that biotinylate proteins in their vicinity, coupled with mass spectrometry, have emerged as powerful approaches to study proximal protein interactions and the subcellular proteome in living cells nih.gov. While these methods often utilize specific enzymes, chemical biotinylation with reagents like this compound can be applied to purified proteins for in vitro interaction studies nih.gov. Biotinylated proteins can also be detected using standard assays like ELISA with streptavidin-horseradish peroxidase or anti-biotin antibodies nih.gov.

Labeling Biotin-Receptors at Cell Surfaces

Biotinylated molecules are utilized in cell biology to investigate cell surface interactions, receptor binding, and signal transduction pathways, offering insights into cellular mechanisms and functions. scbt.com While sulfo-NHS esters of biotin are often recommended for cell surface biotinylation due to their water solubility and impermeability to cell membranes, allowing them to react primarily with proteins on the outer surface, this compound is membrane-permeable. gbiosciences.comcephamls.comthermofisher.com This membrane permeability suggests its potential for labeling intracellular components, including proteins and other molecules with primary and secondary amines, within a pH range of 7.0 to 9.0. cephamls.com The ability to label cell surface receptors with biotinylated molecules can be exploited in targeted drug delivery systems, where biotinylated drugs can selectively bind to cells expressing biotin receptors, potentially improving therapeutic efficacy. chemimpex.com

Nucleic Acid Labeling and Manipulation

This compound is a versatile reagent for labeling various nucleic acids, including double-stranded DNA (dsDNA), RNA, cDNA, PCR products, and oligonucleotides. interchim.fr Its pentafluorophenyl ester group provides increased reactivity, making it suitable for labeling nucleic acids for subsequent detection or purification using avidin or streptavidin-based methods. chemimpex.com

Labeling of Nucleic Acids for Detection and Isolation

In molecular biology, biotin derivatives are commonly employed to label nucleic acids and proteins, aiding their detection and isolation in experiments such as Western blotting, ELISA, and immunoprecipitation. scbt.com this compound's highly electrophilic leaving group enables direct labeling of nucleotide bases. interchim.fr This labeling is crucial for developing biotin-streptavidin systems used in affinity purification, which are essential for purifying nucleic acids with high specificity and efficiency. scbt.com The biotin label allows for capture or detection of oligonucleotides in ELISA-type applications or affinity purification using streptavidin-coated plates or by detecting protein-bound oligonucleotides with streptavidin-HRP. thermofisher.com

Light-Controlled Cell-Free Expression with this compound

This compound plays a role in the development of light-controlled cell-free expression systems. This involves modifying amine-functionalized DNA with biotinylated photocages. rsc.orgrsc.orgresearchgate.netnih.govchemrxiv.org One strategy involves "handcuffing" antisense oligonucleotides (ASOs) to a protein, such as streptavidin, via photocleavable biotin modifications. rsc.orgrsc.org For instance, a blue light-activatable DNA system was developed where an amine-modified T7 promoter upstream of a gene of interest was modified with a biotinylated-coumarin derivative. nih.govchemrxiv.org The binding of monovalent streptavidin provided steric hindrance, repressing transcription. nih.govchemrxiv.org Upon illumination with blue light, this steric bulk was cleaved off, activating transcription and allowing for light-controlled RNA and protein synthesis in a cell-free system. nih.govchemrxiv.org Blue PC-Biotin PFP-ester has been synthesized and used to modify oligonucleotides containing dual terminal amine functionalizations for creating these "handcuffed" structures. rsc.orgresearchgate.net This approach enables precise, remote control of cell-free expression. researchgate.netnih.gov

Synthesis of Biotinylated Oligonucleotides

This compound is utilized in the synthesis of biotinylated oligonucleotides. It can react with primary and secondary amines present on modified oligonucleotides, forming stable amide bonds. gbiosciences.comcephamls.com For example, blue PC-Biotin PFP-ester has been used to modify amine-functionalized oligonucleotides for the creation of photocleavable, biotinylated ASOs. rsc.orgresearchgate.netrsc.org The resulting biotinylated oligonucleotides can then be used in various applications, such as hybridization-detection studies. nih.gov Studies on the synthesis and hybridization of biotinylated oligonucleotides have shown that the sensitivity of detecting target DNA by biotin-labeled oligonucleotide probes is significantly influenced by the position of the biotin label. nih.gov Oligonucleotides with biotin labels located near or at the ends of the hybridizing sequence were found to be more effective probes than those with internal biotin labels. nih.gov

Chemical Cross-linking and Mass Spectrometry Applications

Chemical cross-linking combined with mass spectrometry (CX-MS) is a powerful approach for studying protein structures and protein-protein interactions. nih.govnih.govaustinpublishinggroup.comthebiogrid.org This technique complements traditional methods like X-ray crystallography and NMR by providing information on the topology of protein complexes and identifying interaction interfaces. nih.govaustinpublishinggroup.combiorxiv.org

Elucidation of Protein Structures and Protein-Protein Interactions

CX-MS involves using chemical cross-linkers to form covalent bonds between amino acid residues that are in close spatial proximity within a protein or between interacting proteins. austinpublishinggroup.com Biotinylated cross-linkers are particularly useful in CX-MS because the biotin handle allows for the enrichment of cross-linked peptides using streptavidin-coated beads prior to mass spectrometry analysis. nih.govnih.govbiorxiv.org This enrichment step is crucial for overcoming challenges associated with the heterogeneity of samples and the relatively low abundance of cross-linked peptides, thereby simplifying mass spectra and their analysis. nih.gov The identification of cross-linked peptides provides distance constraints between reactive groups, which can be used to elucidate protein structures and map protein-protein interaction sites. nih.govnih.gov For instance, a biotin-tagged cross-linker was synthesized and used to study the structure of purified HIV-1 CA, resulting in the identification of both hanging and intra-molecular cross-links. nih.gov Another approach utilizes MS-labile cross-linkers containing a biotin handle and pentafluorophenyl ester groups, allowing for enrichment and subsequent fragmentation in the mass spectrometer to facilitate identification of cross-linked peptides. nih.gov This method has been applied to study protein complexes like yeast TFIIE and RNA polymerase II, demonstrating its effectiveness in identifying cross-linked peptides from purified and partially purified complexes. nih.gov

Enrichment of Cross-linked Peptides

Chemical cross-linking combined with mass spectrometry (MS) is a powerful approach for studying protein structures and protein-protein interactions. However, a significant challenge in this method is the low abundance of cross-linked peptides within complex samples, which can make their identification by MS difficult nih.govnih.govpreveligelab.org. Biotin-tagged cross-linkers, including those incorporating activated esters like PFP esters, are utilized to address this challenge by enabling the enrichment of cross-linked peptides prior to MS analysis nih.govnih.govnih.gov.

The general strategy involves using a cross-linking reagent that contains a biotin moiety and reactive groups that can form covalent bonds between amino acid residues in proteins. This compound, or cross-linkers synthesized using a PFP activated biotin derivative, can react with primary amines (such as lysine residues and protein N-termini) to form stable amide bonds gbiosciences.com. After the cross-linking reaction and subsequent enzymatic digestion of the proteins into peptides, the biotinylated peptides (including the cross-linked ones) can be captured using streptavidin-coated surfaces or beads nih.govnih.govpreveligelab.org. This affinity purification step effectively separates the biotinylated peptides from the vast majority of non-biotinylated peptides, significantly reducing sample complexity and increasing the concentration of the target cross-linked peptides nih.govnih.govpreveligelab.org. The enriched peptides are then eluted and analyzed by mass spectrometry.

Optimization of Cross-linking Reagents for Mass Spectrometry

The design and optimization of cross-linking reagents are crucial for improving the efficiency and informativeness of cross-linking coupled with mass spectrometry. This compound, or the PFP ester activation strategy, plays a role in the development of such reagents.

PFP esters are known for their reactivity towards amines and their relative stability compared to other activated esters like N-hydroxysuccinimide (NHS) esters in certain conditions, although NHS esters are also commonly used for amine-reactive biotinylation gbiosciences.comchemrxiv.org. This reactivity profile makes PFP esters valuable components in the synthesis of novel cross-linking reagents.

Furthermore, the incorporation of features that aid MS analysis is an important aspect of cross-linker design. This can include the introduction of stable isotopes to create mass signatures or the inclusion of MS-cleavable sites within the linker nih.govnih.govchemrxiv.org. While this compound itself is primarily an activated form of biotin for conjugation rather than a cleavable cross-linker, the PFP ester activation strategy can be applied to synthesize cross-linkers that also contain MS-cleavable elements or other functionalities. For example, a biotinylated reagent incorporating a PFP ester for amine reactivity and an MS-cleavable Rink moiety has been developed to facilitate the identification of protein N-termini by MS chemrxiv.org. Such reagents combine the enrichment capabilities provided by the biotin-streptavidin interaction with features that improve the confidence and ease of peptide identification in MS analysis. nih.gov.

The use of PFP esters in the synthesis of biotinylated reagents contributes to the ongoing efforts to optimize cross-linking strategies for more efficient and accurate analysis of protein interactions and structures by mass spectrometry.

Considerations for Research Design and Experimental Controls

Controlling Nonspecific Binding in Biotin-Streptavidin Systems

Nonspecific binding is a common challenge when using streptavidin-biotin systems, particularly with complex samples such as cell lysates or tissue preparations, which may contain endogenous biotinylated molecules. rockland.com Streptavidin generally exhibits less nonspecific binding compared to avidin (B1170675), primarily because it lacks the glycosylation found in avidin and has a near-neutral isoelectric point (pI). rockland.comthermofisher.com

Strategies to mitigate nonspecific binding include increasing the ionic strength of buffers, for instance, by adding up to 0.5 M NaCl. rockland.com Performing a specific biotin (B1667282) blocking step before incubation with primary antibodies or other detection reagents can also be beneficial. rockland.com Another approach involves pre-clearing the sample by incubating it with streptavidin beads to remove endogenously biotinylated proteins. researchgate.net Saturating the streptavidin beads with an unrelated protein, such as Bovine Serum Albumin (BSA), or including a non-ionic detergent like Tween-20 (at approximately 0.1% v/v) in the buffers can also help reduce nonspecific interactions. researchgate.net Using streptavidin magnetic beads might also result in less non-specific binding compared to agarose (B213101) beads. researchgate.net

Minimizing Hydrolysis of Biotin-PFP Ester

Hydrolysis of the activated ester moiety is a competing reaction that reduces the efficiency of biotinylation. PFP esters are known to be less prone to hydrolysis compared to NHS esters. thermofisher.comfishersci.seissuu.com However, hydrolysis can still occur, particularly in aqueous solutions. The rate of hydrolysis is influenced by pH, increasing with higher pH values. lumiprobe.comgbiosciences.comthermofisher.comlumiprobe.com

To minimize hydrolysis, this compound should be dissolved immediately before use in a minimal amount of organic solvent (DMSO or DMF) and then added to the reaction mixture. thermofisher.com Preparing stock solutions for storage is not recommended due to the susceptibility of the PFP moiety to hydrolysis, rendering it non-reactive. thermofisher.com The reaction should be carried out under conditions that favor the reaction with amines over hydrolysis.

Interference from Buffer Components

Certain buffer components can interfere with the biotinylation reaction mediated by this compound. Primary amines, such as those found in Tris or glycine (B1666218) buffers, will compete with the primary and secondary amines on the target molecule for reaction with the PFP ester. thermofisher.comlumiprobe.comwindows.netthermofisher.comthermofisher.com Therefore, it is crucial to avoid buffers containing primary amines. If the protein or molecule to be biotinylated is in an amine-containing buffer, buffer exchange into an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer at an appropriate pH, is necessary before the biotinylation reaction. thermofisher.comlumiprobe.comwindows.netthermofisher.comthermofisher.com Phosphate buffers are generally compatible, although some sources suggest they might reduce conjugation efficiency in certain contexts. lumiprobe.comgbiosciences.com Carboxyl-containing buffers like acetate (B1210297) or citrate (B86180) should also be avoided as they can react with certain coupling agents, potentially quenching the reaction. gbiosciences.com

The optimal pH for amine-reactive biotinylation using activated esters like PFP esters is typically in the range of pH 7 to 9. thermofisher.comfishersci.segbiosciences.comthermofisher.comthermofisher.com At lower pH, primary amines are protonated and less reactive, while at higher pH, the rate of hydrolysis of the ester increases, competing with the labeling reaction. lumiprobe.comgbiosciences.comthermofisher.comlumiprobe.comatto-tec.com A pH of 8.3-8.5 is often considered optimal for NHS ester reactions, balancing amine reactivity and hydrolysis rate. lumiprobe.com this compound is reported to react with primary and secondary amines at pH 7-9. thermofisher.comfishersci.segbiosciences.com

Impact on Biological Activity of Biotinylated Molecules

Biotinylation can potentially impact the biological activity of the modified molecule, particularly if biotinylation occurs at or near active sites or epitopes. However, because biotin is a relatively small molecule (MW 244.3), conjugation to proteins often occurs without significantly altering their biological activities. thermofisher.comthermofisher.comthermofisher.comnih.gov

The extent of biotinylation, meaning the number of biotin molecules conjugated per molecule of the target protein, can influence the impact on biological activity. Over-biotinylation can lead to reduced solubility and potential precipitation of the labeled molecule, as well as increased steric hindrance that might affect interactions with binding partners or alter biological function. thermofisher.com The degree of biotin incorporation can be controlled by adjusting reaction parameters such as the molar ratio of this compound to the target molecule, protein concentration, pH, and reaction time and temperature. thermofisher.com Using a lower concentration of the biotinylation reagent or reducing the incubation time can help minimize over-biotinylation. thermofisher.com

Strategies for Achieving Specific Biotinylation

This compound primarily reacts with primary and secondary amines. To achieve specific biotinylation at desired sites on a molecule, several strategies can be employed. If the target molecule has specific lysine (B10760008) residues or an N-terminus that are preferred sites for modification and are not critical for biological activity, direct reaction with this compound under controlled conditions can be used.

For more controlled or site-specific labeling, alternative biotinylation reagents targeting different functional groups may be considered. For instance, if the protein has accessible sulfhydryl groups (cysteine residues) that are not involved in disulfide bonds or are not essential for function, maleimide-activated biotinylation reagents can be used, as they are more specific for sulfhydryls at certain pH ranges. gbiosciences.comresearchgate.net Similarly, if the molecule is a glycoprotein, aldehydes can be generated by oxidation of carbohydrates, which can then be targeted by hydrazide-activated biotinylation reagents. thermofisher.cominterchim.fr

The use of cleavable or reversible biotinylation reagents allows for the elution of the biotinylated molecule from streptavidin under milder conditions, which can help preserve the activity of the target molecule. rockland.comthermofisher.com Additionally, using biotinylation reagents with spacer arms, such as PEG linkers, can reduce steric hindrance between the conjugated biotin and the target molecule, improving the accessibility of biotin to streptavidin and potentially minimizing interference with the molecule's biological function. lumiprobe.comthermofisher.comthermofisher.comresearchgate.net While this compound itself has a relatively short spacer arm, other PFP esters with longer PEG spacers are available. thermofisher.comnih.govnih.gov

Future Directions and Emerging Research Avenues

Novel Biotin-PFP Ester Derivatives with Enhanced Properties

The development of novel this compound derivatives is a key area of future research, aiming to create compounds with improved characteristics such as enhanced solubility, increased stability in various conditions, and more specific reactivity. One significant approach involves the incorporation of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG) chains. PEGylated biotin-PFP esters, like Biotin-PEG-PFP ester and Biotin-PEG4-PFP ester, have shown improved solubility in aqueous and organic media, which is advantageous for bioconjugation reactions biochempeg.combiochempeg.cominterchim.fr. These derivatives can lead to conjugates with lower non-specific binding, better accessibility of the biotin (B1667282) tag for avidin (B1170675)/streptavidin binding, and reduced aggregation interchim.fr.

Another avenue involves synthesizing derivatives with modified spacer arm lengths between the biotin ring and the PFP ester. Studies have indicated that the length and composition of the spacer arm can significantly influence the efficiency of biotinylation and the subsequent binding to streptavidin, particularly in solid-phase assays nii.ac.jp. Tailoring the spacer length could optimize the performance of this compound derivatives in specific applications, such as surface immobilization for biosensing or microplate-based assays .

Development of Advanced Bioconjugation Methodologies

This compound is a central component in the advancement of bioconjugation techniques. Its high reactivity with primary amines allows for efficient labeling of proteins, peptides, and other amine-containing molecules under relatively mild conditions bpsbioscience.comchemimpex.com. Future research will likely focus on developing more controlled and site-specific bioconjugation methods utilizing this compound. While the reaction with primary amines is broadly applicable, achieving conjugation at specific sites on complex biomolecules remains a challenge.

Emerging research explores combining this compound chemistry with other advanced conjugation strategies, such as click chemistry or enzymatic labeling, to achieve greater specificity and control over the labeling process susupport.com. Furthermore, the development of electrochemical methods for synthesizing PFP esters, including this compound, represents a promising direction for milder and more efficient synthesis of these reactive compounds, potentially enabling their use in sensitive applications rsc.org. The application of PFP ester-functionalized polymers for site-selective protein modification also highlights the potential for developing novel conjugation platforms rsc.org.

Integration with High-Throughput Screening Platforms

The integration of this compound chemistry with high-throughput screening (HTS) platforms is a growing area of interest. Biotinylation is a widely used method in HTS assays for immobilizing or detecting biomolecules on solid supports or in solution cymitquimica.comchemimpex.com. This compound's efficient labeling capability makes it suitable for preparing biotinylated probes and targets for various screening formats, including ELISA, pull-down assays, and protein-protein interaction studies chemimpex.comcreative-biolabs.com.

Future directions include developing more sensitive and robust biotinylation-based HTS assays. The use of novel this compound derivatives with improved properties, such as enhanced solubility and reduced non-specific binding, can contribute to the development of more reliable HTS methods. Furthermore, integrating automated biotinylation procedures using this compound within HTS workflows could significantly increase throughput and reproducibility chemimpex.com. The application of biotin-labeled components in advanced screening technologies, such as those utilizing fiber-optic arrays, underscores the potential for high-sensitivity detection in HTS acs.org.

Applications in Advanced Materials and Nanotechnology

This compound and its derivatives are increasingly being explored for applications in advanced materials and nanotechnology. The ability to functionalize materials with biotin allows for their specific interaction with avidin or streptavidin, which can be used for targeted delivery, sensing, or assembly of nanomaterials scbt.com. Biotinylation of nanoparticles, surfaces, and polymers using reactive esters like this compound enables the creation of sophisticated functional materials scbt.combiochempeg.combiochempeg.comcd-bioparticles.net.

常见问题

Q. What distinguishes Biotin-PFP ester from NHS-biotin in terms of reactivity and application scope?

this compound exhibits greater reactivity toward amino groups compared to NHS-biotin, enabling conjugation with both primary and secondary amines (e.g., in nucleic acids and proteins) under mild conditions (pH 7–9). This broader reactivity profile makes it suitable for labeling molecules with sterically hindered or less nucleophilic amine groups, such as histone proteins or modified oligonucleotides .

Q. What are the optimal reaction conditions for this compound labeling?

The reaction proceeds spontaneously at pH 7–9, with typical incubation times ranging from 1–4 hours at room temperature. Avoid buffers containing competing nucleophiles (e.g., Tris, glycine) and use carbonate/bicarbonate buffers for optimal efficiency. Post-reaction, excess reagent can be removed via dialysis or size-exclusion chromatography .

Q. How should this compound stock solutions be prepared and stored?

Dissolve this compound in anhydrous DMSO or DMF to create a 10–50 mM stock solution. Store aliquots at –20°C under desiccant to prevent hydrolysis. Avoid repeated freeze-thaw cycles, as moisture ingress degrades the PFP ester group .

Q. What analytical methods confirm successful biotinylation?

Use MALDI-TOF mass spectrometry to detect mass shifts corresponding to biotin incorporation. Alternatively, streptavidin-based pull-down assays or dot blots with HRP-conjugated streptavidin validate functional labeling. HPLC (C18 column, UV detection at 280 nm) can quantify unreacted biotin .

Advanced Research Questions

Q. How can researchers troubleshoot low labeling efficiency with this compound?

Key considerations:

- Amine accessibility : Pre-treat proteins/nucleic acids with denaturing agents (e.g., urea) to expose buried amines.

- Steric hindrance : Optimize molar ratios (typically 5–20× excess of this compound) and extend reaction time.

- Reagent purity : Verify via TLC or HPLC; hydrolyzed esters reduce active reagent concentration.

- Batch variability : Request peptide content analysis if using custom-synthesized reagents for sensitive assays .

Q. How do solvent composition and formulation impact this compound stability in live-cell labeling?

For intracellular applications, dissolve this compound in DMSO/PEG300 mixtures (e.g., 10% DMSO, 40% PEG300, 50% saline) to enhance solubility and membrane permeability. Avoid aqueous pre-mixing >30 minutes before use to minimize hydrolysis. Include protease inhibitors to prevent target degradation during labeling .

Q. What strategies mitigate nonspecific binding in affinity capture experiments using Biotin-PFP-labeled targets?

- Blocking : Pre-incubate streptavidin resins with free biotin or inert proteins (e.g., BSA).

- Wash stringency : Use high-salt buffers (e.g., 500 mM NaCl) and detergents (0.1% Tween-20) to reduce electrostatic/hydrophobic interactions.

- Competitive elution : Apply excess free biotin (2 mM) instead of harsh pH/denaturants to preserve target integrity .

Q. How can researchers reconcile contradictory data in this compound labeling across experimental replicates?

- Batch effects : Compare reagent lot numbers and request QC data (e.g., NMR, HPLC traces) from suppliers.

- Environmental factors : Control humidity during weighing to prevent hydrolysis.

- Data normalization : Use internal standards (e.g., a fluorescently labeled reference protein) to account for variability in detection methods .

Methodological Considerations

Q. What protocols ensure reproducibility in this compound-based protein crosslinking?

Q. How should researchers document this compound experiments for publication?

Follow journal guidelines (e.g., BIOFACTORS, Medicinal Chemistry Research) to include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。